molecular formula C20H23N5O2 B2532472 2-Benzyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878734-49-7

2-Benzyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2532472
CAS RN: 878734-49-7
M. Wt: 365.437
InChI Key: OTOJEZOSEQPKIL-UHFFFAOYSA-N
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Description

The compound “2-Benzyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule that contains several functional groups. It has an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a purine structure, which is a type of heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .

Scientific Research Applications

Photosystem II Inhibitors

Compounds from related chemical classes, such as heterocyclic ortho-quinones, have been identified as inhibitors at the Q(B) site of the photosystem II D1 reaction center protein in plants. These compounds show potential as new types of Photosystem II inhibitors, highlighting their relevance in studying photosynthesis mechanisms and possibly in the development of herbicides (Oettmeier, Masson, & Hecht, 2001).

Synthesis and Biological Activity

Research into the synthesis of novel ring systems, including imidazo[4,5-e]-as-triazine (6-azapurine) derivatives, provides a foundation for understanding how modifications to the chemical structure can influence biological activity. This research could inform the development of new pharmaceuticals or biochemical tools (Kaji & Kawase, 1976).

Antiproliferative Agents

Compounds structurally related to benzimidazoles have shown promising results as antiproliferative agents, particularly against vascular smooth muscle cell proliferation. This suggests potential therapeutic applications in conditions characterized by abnormal cell proliferation, such as cancer or atherosclerosis (Ryu et al., 2008).

Antimicrobial and Antioxidant Activities

Derivatives of imidazole-isoindoline-1,3-dione have been synthesized and shown to possess antimicrobial activities against various strains of bacteria and fungi, as well as antioxidant properties. These findings underscore the potential for developing new antimicrobial and antioxidant agents from similar chemical scaffolds (Sankhe & Chindarkar, 2021).

Corrosion Inhibition

Benzimidazole derivatives have been evaluated for their corrosion inhibition properties, offering insights into the application of similar compounds in protecting metals from corrosion, especially in acidic environments. This research has implications for material science and industrial applications (Ammal, Prajila, & Joseph, 2018).

Mechanism of Action

The mechanism of action of this compound is not clear without specific studies or literature. If it has biological activity, it could potentially interact with various biological targets due to the presence of the imidazole and purine rings, which are found in many biologically active compounds .

properties

IUPAC Name

2-benzyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-12(2)24-13(3)14(4)25-16-17(21-19(24)25)22(5)20(27)23(18(16)26)11-15-9-7-6-8-10-15/h6-10,12H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOJEZOSEQPKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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